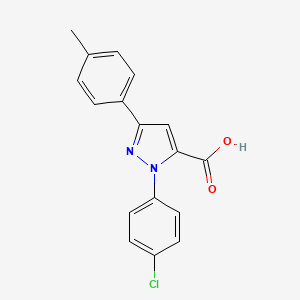

1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Description

1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound featuring a 5-carboxylic acid moiety with substituted aryl groups at positions 1 and 3. The 4-chlorophenyl group at position 1 introduces electron-withdrawing properties, while the 4-methylphenyl group at position 3 provides steric bulk and moderate electron-donating effects. Pyrazole derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities . The carboxylic acid group at position 5 enhances solubility in polar solvents and facilitates hydrogen bonding, which is critical for interactions in biological systems .

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-(4-methylphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c1-11-2-4-12(5-3-11)15-10-16(17(21)22)20(19-15)14-8-6-13(18)7-9-14/h2-10H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDZVWYHGSJHSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618102-10-6 | |

| Record name | 1-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of the Pyrazole Core

The synthesis typically begins with constructing the pyrazole ring, which is central to the compound’s structure. This is commonly achieved by cyclization reactions involving hydrazine derivatives and 1,3-diketones or β-keto esters.

Cyclization Reaction: A hydrazine derivative, often substituted with the 4-chlorophenyl group, reacts with a 1,3-diketone or β-keto ester bearing the 4-methylphenyl substituent. The reaction proceeds under acidic or basic conditions to form the pyrazole ring system. This step is crucial for establishing the 1-(4-chlorophenyl) and 3-(4-methylphenyl) substitution pattern on the pyrazole nucleus.

Reaction Conditions: The cyclization is typically conducted in polar solvents such as ethanol or acetic acid, at temperatures ranging from ambient to reflux, depending on the reactivity of the starting materials. Controlled temperature and pH are essential to maximize yield and selectivity.

Introduction of the Carboxylic Acid Group (Carboxylation)

The carboxylic acid functionality at the 5-position of the pyrazole ring is introduced via carboxylation reactions.

Carboxylation Methods: The carboxyl group can be introduced by reacting the pyrazole intermediate with carbon dioxide or other carboxylating agents under controlled conditions. This often involves the use of strong bases to deprotonate the pyrazole ring, facilitating nucleophilic attack on CO₂ to form the carboxylate intermediate, which upon acidification yields the carboxylic acid.

Typical Reagents and Conditions: Common bases include sodium hydride or potassium tert-butoxide, and the reaction is performed under an atmosphere of CO₂, sometimes at elevated pressure to enhance incorporation efficiency. The reaction solvent is usually anhydrous and polar aprotic, such as dimethylformamide or tetrahydrofuran.

Substitution and Functional Group Transformations

Additional substitution reactions may be employed to install or modify substituents on the pyrazole ring or phenyl groups.

Halogenation and Methylation: The 4-chlorophenyl and 4-methylphenyl groups are introduced either via the starting hydrazine and diketone components or through post-pyrazole formation substitution reactions. For example, chlorination can be achieved using sulfuryl chloride or other chlorinating agents under controlled conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction to modify functional groups, potentially improving biological activity or facilitating further synthetic transformations.

Industrial and Scalable Synthesis Considerations

For large-scale production, the synthetic route is optimized for yield, cost, and environmental impact.

Catalysts and Solvents: Catalysts may be employed to improve reaction rates and selectivity. Solvent choice balances solubility, reaction efficiency, and environmental safety. Polar aprotic solvents are favored for key steps like dehydrogenation and carboxylation.

Process Integration: Some industrial processes avoid isolating intermediates to streamline synthesis. For example, dehydrogenation of pyrazolidinone intermediates to hydroxy-pyrazoles is performed in situ, followed by direct reaction with other reagents without isolation, reducing time and waste.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield & Purity |

|---|---|---|---|---|

| 1 | Cyclization | 4-chlorophenylhydrazine + 1,3-diketone, acidic/basic medium, ethanol, reflux | Formation of substituted pyrazole ring | High yield, >90% |

| 2 | Chlorination (if needed) | Sulfuryl chloride, dichloroethane, reflux | Introduction of 4-chlorophenyl group | ~95% yield |

| 3 | Carboxylation | CO₂, strong base (NaH, KOtBu), DMF, elevated pressure | Introduction of carboxylic acid at C-5 | 85-95% yield |

| 4 | Purification | Acidification, extraction, recrystallization | Isolation of pure 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | >96% purity |

Research Findings and Analytical Data

Yield and Purity: Reported yields for key steps such as cyclization and carboxylation range from 85% to 95%, with final product purity exceeding 96% after purification.

Spectroscopic Characterization: The compound is characterized by ^1H NMR, ^13C NMR, and mass spectrometry confirming the substitution pattern and carboxylic acid presence.

Process Efficiency: Industrial methods emphasize avoiding isolation of intermediates, using polar aprotic solvents for multiple steps, and employing molecular oxygen or air as oxidants in dehydrogenation steps to improve sustainability and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution Reagents: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated or hydroxylated derivatives, while substitution reactions could introduce various functional groups such as nitro, sulfonyl, or halogen groups.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including potential pharmaceuticals.

Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid exerts its effects depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to the observed biological effects. The exact pathways involved can vary and are often the subject of detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-5-carboxylic Acid Derivatives

Structural Modifications and Substituent Effects

The table below summarizes key structural variations, physicochemical properties, and reported activities of pyrazole-5-carboxylic acid derivatives:

Crystallographic and Stability Comparisons

- Crystal Packing : The target compound’s derivatives (e.g., ) exhibit planar pyrazole rings with aryl substituents twisted at angles of 39.5–75.1°, stabilized by weak C–H···π interactions. This contrasts with the thiadiazine-amide derivative in , where hydrogen bonding dominates crystal stability .

Biological Activity

1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS No. 618102-10-6) is a synthetic organic compound with significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique pyrazole ring structure, substituted with chlorophenyl and methylphenyl groups, which may influence its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 312.76 g/mol. The structure includes a pyrazole core, which is known for its ability to form stable complexes with biological macromolecules.

Biological Activities

Research indicates that 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid exhibits a range of biological activities, including:

- Anticancer Activity : Studies have demonstrated that derivatives of pyrazole compounds can inhibit cancer cell proliferation. For instance, the compound has shown cytotoxic effects against various cancer cell lines, such as MCF7 and NCI-H460, with IC50 values indicating significant potency (IC50 = 0.39 µM for NCI-H460) .

- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory mediators. In vitro studies have reported inhibitory activity against tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), suggesting its role in modulating inflammatory responses .

- Antimicrobial Properties : Preliminary findings suggest that this compound may possess antimicrobial activity against various bacterial strains, although specific data on its efficacy are still emerging .

The biological activity of 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is likely mediated through interactions with specific molecular targets such as enzymes and receptors. The presence of the chlorophenyl and methylphenyl substituents may enhance its binding affinity and selectivity towards these targets.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally related pyrazoles:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | Structure | Lesser anticancer activity due to lack of methyl group |

| 1-(4-Methylphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | Structure | Altered reactivity and potential interactions |

| 1-Phenyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | Structure | Different biological effects due to missing chlorine |

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anticancer Research : A study conducted by Li et al. focused on the cytotoxic effects of pyrazole derivatives, including 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, demonstrating significant inhibition of tumor growth in vitro .

- Inflammation Models : Research by Selvam et al. evaluated the anti-inflammatory properties of various pyrazole derivatives, noting that compounds similar to this one exhibited comparable efficacy to established anti-inflammatory drugs like dexamethasone .

- Antimicrobial Studies : A comparative study assessed the antimicrobial activity of pyrazole derivatives against standard bacterial strains, revealing promising results for compounds containing similar structural motifs .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid?

Answer: The synthesis typically involves a multi-step process:

Condensation : Reacting substituted hydrazines (e.g., 2,4-dichlorophenylhydrazine) with β-keto esters (e.g., ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate) in ethanol/toluene to form pyrazole intermediates .

Cyclization : Using acid catalysts (e.g., p-toluenesulfonic acid) under reflux to promote pyrazole ring formation via dehydration .

Hydrolysis : Treating the ester intermediate with aqueous KOH to yield the carboxylic acid derivative .

Q. Example Synthesis Table :

| Step | Reagents/Conditions | Yield | Key Intermediate |

|---|---|---|---|

| 1 | 2,4-Dichlorophenylhydrazine + β-keto ester, RT, 18 h | ~60% | Pyrazole hydrazone |

| 2 | p-TsOH, toluene reflux, 1 h | ~70% | Pyrazole ester |

| 3 | KOH/MeOH, hydrolysis | ~50% | Carboxylic acid |

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- X-ray Crystallography : Resolves molecular geometry, bond lengths, and crystal packing (e.g., SHELX software for refinement) .

- NMR Spectroscopy : Confirms substituent positions (e.g., H NMR for aromatic protons, C NMR for carbonyl groups).

- FT-IR : Identifies carboxylic acid O-H stretches (~2500–3300 cm) and C=O bonds (~1700 cm) .

Q. How is the crystal structure of this compound determined?

Answer:

Q. Crystallographic Data Comparison :

| Study | R Factor | Space Group | Temperature (K) | Reference |

|---|---|---|---|---|

| 0.081 | Not specified | 100 | ||

| 0.072 | Monoclinic | 294 | ||

| 0.052 | Orthorhombic | 100 |

Q. What intermolecular interactions stabilize its crystal lattice?

Answer:

- Hydrogen Bonds : O-H⋯O interactions between carboxylic acid groups .

- π-π Stacking : Between pyrazole and chlorophenyl rings (centroid distances: 3.8–3.9 Å) .

- C-H⋯π Contacts : Methyl/chlorophenyl group interactions .

Q. How is purity assessed after synthesis?

Answer:

- HPLC : Quantifies residual solvents and byproducts.

- Melting Point Analysis : Sharp melting ranges indicate high purity.

- Elemental Analysis : Matches calculated C, H, N, Cl percentages .

Advanced Questions

Q. How can data contradictions in crystallographic studies be resolved?

Answer:

Q. What strategies optimize pyrazole ring planarity during synthesis?

Answer:

Q. How are computational methods integrated with experimental data for structural validation?

Answer:

Q. What challenges arise in resolving chiral centers during synthesis?

Answer:

Q. How do substituents (e.g., Cl, CH3_33) influence pharmacological activity?

Answer:

- QSAR Studies : Correlate substituent electronegativity with target binding (e.g., carbonic anhydrase inhibition) .

- Bioisosteric Replacement : Replace Cl with CF to enhance metabolic stability .

- Crystallographic Screening : Co-crystallize with proteins (e.g., prostaglandin G/H synthase) to map binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.